

A Comparative Analysis of Mutation Frequencies Across Prominent Parkinson's Disease Databases

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This guide provides a comparative analysis of mutation frequencies for key genes associated with Parkinson's disease (PD), drawing upon data from leading publicly available databases and landmark studies. It is intended for researchers, scientists, and professionals in drug development to facilitate a deeper understanding of the genetic landscape of PD and to aid in cohort selection and therapeutic target validation.

Methodologies of Key Parkinson's Disease Databases

The landscape of PD genetic research is supported by several key databases that aggregate and curate mutational data. Two of the most prominent are Gene4PD and the Movement Disorder Society Genetic Mutation Database (MDSGene). Their distinct methodologies for data collection and curation are outlined below.

Gene4PD

The Gene4PD database provides a comprehensive resource by integrating multiple layers of genetic and genomic data related to Parkinson's disease.[1] The curation process involves a systematic review of a vast body of literature.



Data Integration and Curation:

- Literature Review: The database is built upon a systematic review of over 3,000 publications, from which 487 were selected based on stringent quality control criteria.[2]
- Multi-Omics Data: Gene4PD integrates various types of data, including:
 - Rare variants and copy number variations (CNVs) identified in PD patients.
 - Associated single nucleotide polymorphisms (SNPs) from genome-wide association studies (GWAS).[2]
 - Differentially expressed genes (DEGs) and differential DNA methylation genes (DMGs).[1]
- Variant Annotation: Genetic variants are classified based on their functional effects and minor allele frequency (MAF) as sourced from the gnomAD database.
 [2] The classifications include rare loss-of-function (LoF), rare deleterious missense, and rare tolerable missense variants.
 [2]
- Clinical Data Integration: Beyond genetic information, Gene4PD also incorporates clinical data such as age at onset (AAO), family history, and the methods used for variant detection.
 [2]

MDSGene

The Movement Disorder Society Genetic Mutation Database (MDSGene) offers a systematic and comprehensive overview of genetic variants associated with movement disorders, including Parkinson's disease.[3]

Data Curation and Pathogenicity Scoring:

- Source of Data: Data is meticulously extracted from English-language, peer-reviewed publications, including case reports, family-based studies, and mutational screenings.[3]
- Standardized Protocol: A standardized data extraction protocol is followed, and genetic nomenclature adheres to the recommendations of the MDS Task Force on Genetic Nomenclature in Movement Disorders.[4]



- Pathogenicity Classification: A key feature of MDSGene is its robust system for classifying the potential pathogenicity of reported variants. This classification is based on a scoring system that considers:
 - Co-segregation of the variant with the disease in pedigrees.[4]
 - The frequency of the variant in the gnomAD database.[4]
 - In-silico predictions of deleteriousness using tools like the Combined Annotation
 Dependent Depletion (CADD) score.[4]
 - Reported molecular evidence from in-vivo and/or in-vitro functional studies.[4] Variants are categorized as "possible," "probable," or "definite" pathogens based on the accumulated evidence.[4]

Comparative Mutation Frequencies

The following tables summarize the mutation frequencies of the most well-established PD-associated genes. Data is compiled from large-scale studies and meta-analyses, reflecting the frequencies observed in different patient populations and ethnic groups.

Table 1: LRRK2 Mutation Frequencies in Parkinson's

Disease Patients

Gene/Mutation	Population/Re gion	Frequency in Familial PD	Frequency in Sporadic PD	Citation(s)
LRRK2 (Overall)	Worldwide	~4%	~1%	[5]
LRRK2 G2019S	North African Arabs	30-42%	30-41%	[1][5][6]
Ashkenazi Jews	~30%	~13%	[5][6]	_
Southern Europe	3-14%	2-4%	[1][6]	_
Northern Europe	0-3%	<1-2%	[6]	
LRRK2 G2385R	East Asia	Not specified	~5-11%	[7]
LRRK2 R1628P	East Asia	Not specified	~5-11%	[6][7]



Table 2: GBA Mutation Frequencies in Parkinson's

Disease Patients

Gene/Mutation	Population/Re gion	Frequency in PD Patients	Frequency in Controls	Citation(s)
GBA (Overall)	Worldwide	5-15%	<1%	[2]
Ashkenazi Jews	13.7-31.3%	4.5-6.2%	[8]	
European (non- AJ)	2.9-12%	Not specified	[2]	_
Asian	1.8-8.7%	Not specified	[2]	_
North & South American	2.9-8%	Not specified	[2]	
GBA N370S	Ashkenazi Jews	High, most common	~1 in 18	[9]
GBA L444P	Worldwide	Second most common	Rare	[10]

Table 3: PRKN, PINK1, and DJ1 Mutation Frequencies in

Early-Onset Parkinson's Disease (EOPD)

Gene	Patient Cohort	Frequency	Citation(s)
PRKN (Parkin)	Familial EOPD (<45 years)	~50%	[11]
Sporadic EOPD (<45 years)	~15%	[11]	
EOPD (<30 years)	~30%	[11]	
PINK1	Autosomal Recessive EOPD	8-15%	[12]
DJ-1	Autosomal Recessive EOPD	<1%	[12]



Table 4: SNCA Mutation Frequencies in Parkinson's

Disease

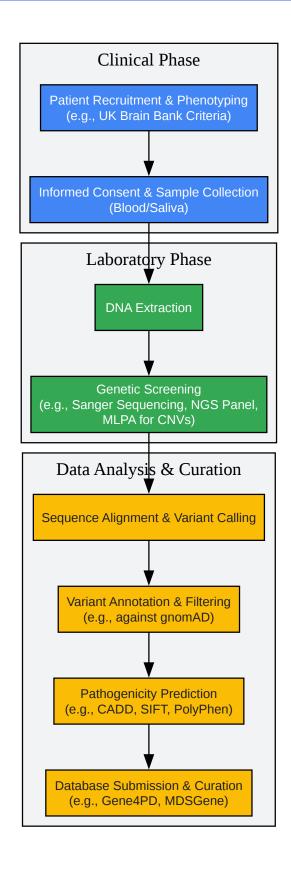
Gene/Mutation Type	Patient Cohort	Frequency	Notes	Citation(s)
SNCA Missense Mutations	Familial PD	Rare	Includes A53T, A30P, E46K	[13][14]
SNCA Locus Duplication/Tripli cation	Familial PD	Rare	Dose-dependent effect on severity	[13]

Experimental Protocols & Workflows

The identification and analysis of PD-associated mutations typically follow a standardized workflow, from patient recruitment to data interpretation. The methodologies employed in the studies that contribute to the aforementioned databases generally involve the following steps.

Generalized Genetic Analysis Workflow





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A generalized workflow for the identification and analysis of PD mutations.



Key Methodologies in Genetic Screening

- Sanger Sequencing: This method is often used to screen for known mutations in specific exons of genes like LRRK2 and GBA, or to validate findings from next-generation sequencing.
- Next-Generation Sequencing (NGS): Targeted gene panels or whole-exome sequencing are increasingly used to simultaneously analyze multiple PD-associated genes in a single experiment. This is particularly useful for genetically heterogeneous conditions like EOPD.
- Multiplex Ligation-dependent Probe Amplification (MLPA): This technique is the gold standard for detecting large deletions and duplications (copy number variations) in genes like PRKN and SNCA, which are a common cause of disease and are missed by standard sequencing methods.

Signaling Pathways in Parkinson's Disease

Mutations in different genes converge on common pathways implicated in the pathogenesis of PD, particularly mitochondrial quality control. The PINK1/Parkin pathway is a prime example.



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Simplified PINK1/Parkin signaling pathway in mitochondrial quality control.

In a healthy neuron, PINK1 is imported into mitochondria and degraded. However, upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane, where it recruits and activates Parkin, an E3 ubiquitin ligase.[15] Parkin then ubiquitinates various



mitochondrial outer membrane proteins, flagging the damaged organelle for degradation through a selective form of autophagy known as mitophagy.[15] Loss-of-function mutations in either PINK1 or PRKN disrupt this crucial quality control pathway, leading to the accumulation of dysfunctional mitochondria, oxidative stress, and ultimately, neuronal cell death.[15]

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